molecular formula C10H10F3IO B1414332 2-Iodo-1-isopropoxy-4-trifluoromethylbenzene CAS No. 1369872-66-1

2-Iodo-1-isopropoxy-4-trifluoromethylbenzene

Cat. No.: B1414332
CAS No.: 1369872-66-1
M. Wt: 330.08 g/mol
InChI Key: YRCPMZFDDAGWNZ-UHFFFAOYSA-N
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Description

2-Iodo-1-isopropoxy-4-trifluoromethylbenzene is an organic compound with the molecular formula C10H10F3IO It is characterized by the presence of an iodine atom, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-isopropoxy-4-trifluoromethylbenzene typically involves the iodination of a suitable precursor, such as 1-isopropoxy-4-trifluoromethylbenzene. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-isopropoxy-4-trifluoromethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidizing the isopropoxy group.

    Reduction: Catalytic hydrogenation or other reducing agents can be employed to reduce the trifluoromethyl group.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction: Products include partially or fully reduced derivatives of the trifluoromethyl group.

Scientific Research Applications

2-Iodo-1-isopropoxy-4-trifluoromethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-1-isopropoxy-4-trifluoromethylbenzene involves its interaction with specific molecular targets. The iodine atom and trifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The isopropoxy group can also affect the compound’s solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-1-methoxy-4-trifluoromethylbenzene
  • 2-Iodo-1-ethoxy-4-trifluoromethylbenzene
  • 2-Iodo-1-propoxy-4-trifluoromethylbenzene

Uniqueness

2-Iodo-1-isopropoxy-4-trifluoromethylbenzene is unique due to the presence of the isopropoxy group, which provides distinct steric and electronic properties compared to other alkoxy derivatives

Properties

IUPAC Name

2-iodo-1-propan-2-yloxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3IO/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCPMZFDDAGWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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